molecular formula C13H21N5O2 B1392275 Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate CAS No. 1211444-09-5

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B1392275
CAS No.: 1211444-09-5
M. Wt: 279.34 g/mol
InChI Key: QBQVUQPRZYYTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C13H21N5O2. It is a derivative of piperazine and pyridazine, featuring a tert-butyl ester group. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridazine and 1-Boc-piperazine.

    Reaction with tert-butyl chloroformate: The 1-Boc-piperazine is reacted with tert-butyl chloroformate to form the tert-butyl ester.

    Coupling Reaction: The tert-butyl ester is then coupled with 2-aminopyridazine under appropriate conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize the reaction yield and purity.

    Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms of the compound, often with altered functional groups.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes to facilitate various chemical reactions.

Biology:

    Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Explored as a potential scaffold for the development of new pharmaceutical compounds.

Industry:

    Material Science: Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-nitropyridazin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the pyridazine ring (e.g., amino, nitro, chloro groups).
  • Reactivity: These structural differences influence the reactivity and chemical behavior of the compounds.
  • Applications: While all these compounds can serve as intermediates in organic synthesis, their specific applications may vary based on their unique properties.

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQVUQPRZYYTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 6-chloropyridazin-3-amine (2.58 g, 20 mmol) and N-Boc-piperazine (22.3 g, 120 mmol). The reaction mixture was heated at 140° C. and stirred for 2 h. It was then cooled to room temperature and the resulting solid was washed with ethyl acetate (100 mL), and the resulting residue was purified by flash column chromatography eluting with 30:1 methylene chloride/methanol to afford 330a as a yellow solid (3.5 g, 60%). MS: [M+H]+ 280.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.